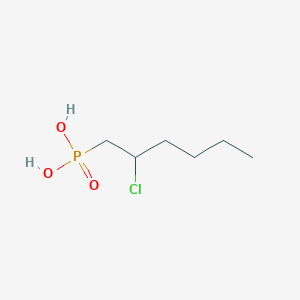
(2-Chlorohexyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorohexyl)phosphonic acid is an organophosphorus compound with the molecular formula C6H14ClO3P This compound is characterized by the presence of a phosphonic acid group attached to a 2-chlorohexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorohexyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorohexanol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound .
Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions (e.g., using hydrochloric acid) or through the McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorohexyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: Reduction of the phosphonic acid group can yield phosphinic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). These reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and phosphinic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Chlorohexyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chlorohexyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. This compound can also act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but with a shorter alkyl chain.
(2-Bromohexyl)phosphonic acid: Similar but with a bromine atom instead of chlorine.
(2-Fluorohexyl)phosphonic acid: Similar but with a fluorine atom instead of chlorine.
Uniqueness
(2-Chlorohexyl)phosphonic acid is unique due to its specific alkyl chain length and the presence of a chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
23897-39-4 |
|---|---|
Molecular Formula |
C6H14ClO3P |
Molecular Weight |
200.60 g/mol |
IUPAC Name |
2-chlorohexylphosphonic acid |
InChI |
InChI=1S/C6H14ClO3P/c1-2-3-4-6(7)5-11(8,9)10/h6H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
DNMHAEMTIRMGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CP(=O)(O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


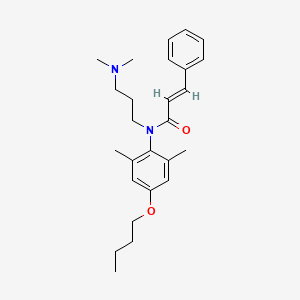
phosphanium](/img/structure/B14706069.png)
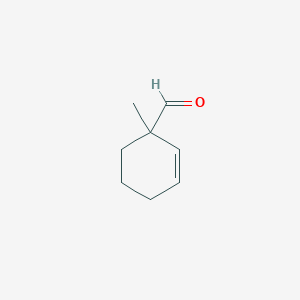

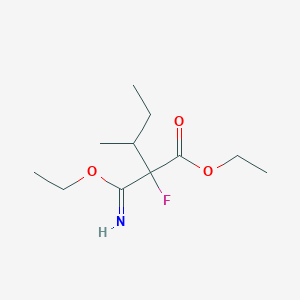
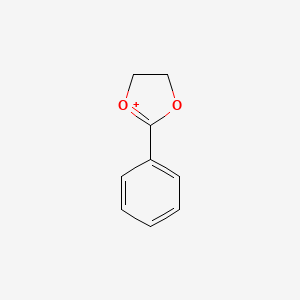

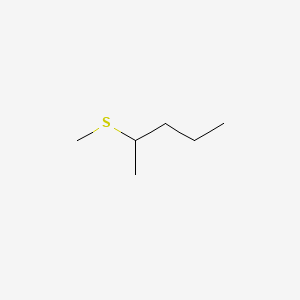
![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)

![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
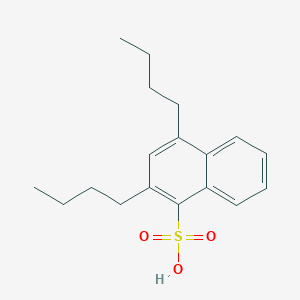
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)

